3-Ethoxyazetidine

Description

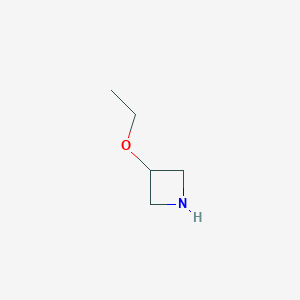

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxyazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-2-7-5-3-6-4-5/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIGAFYXADJBZDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626366 | |

| Record name | 3-Ethoxyazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88536-21-4 | |

| Record name | 3-Ethoxyazetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88536-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxyazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Ethoxyazetidine CAS number and properties

An In-Depth Technical Guide to 3-Ethoxyazetidine for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a valuable heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes core physicochemical properties, proven synthetic strategies, key applications, and essential safety protocols. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical insight.

Core Concepts: The Azetidine Scaffold in Drug Discovery

Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as critical scaffolds in pharmacology.[1] Their strained ring system imparts a unique three-dimensional geometry that can enhance binding to biological targets and improve physicochemical properties such as solubility.[1][2] Unlike more conformationally flexible linkers, the rigid azetidine core offers a predictable vector for substituents, allowing for precise structure-activity relationship (SAR) studies.

This compound belongs to the 3-alkoxy-substituted class of azetidines. These compounds are particularly noteworthy as bioisosteres and are utilized in the development of treatments for a wide range of conditions, including neurological disorders, cancer, and inflammatory diseases.[1][3][4] The ether linkage at the 3-position provides a stable, polar feature that can engage in hydrogen bonding and modulate molecular properties, making it a desirable motif for optimizing drug candidates.

Physicochemical and Structural Properties

A comprehensive understanding of a compound's fundamental properties is the bedrock of its application. This compound is identified by the CAS Number 88536-21-4 .[5] Its core attributes are summarized below for easy reference.

| Property | Value | Source |

| CAS Number | 88536-21-4 | [5] |

| Molecular Formula | C₅H₁₁NO | Calculated |

| Molecular Weight | 101.15 g/mol | Calculated |

| IUPAC Name | This compound | N/A |

| SMILES | CCO C1CNC1 | N/A |

| Synonyms | Azetidine, 3-ethoxy- | N/A |

Synthesis and Derivatization: A Mechanistic Approach

The synthesis of 3-substituted azetidines often involves multi-step sequences that begin with readily available starting materials. A common and effective strategy for producing 3-alkoxyazetidines proceeds via a 3-hydroxyazetidine intermediate, which is itself synthesized from epichlorohydrin and a protected amine.

A plausible and widely referenced pathway involves the reaction of epichlorohydrin with a suitable amine, such as benzylamine, to form a protected 1-benzylazetidin-3-ol intermediate.[6][7] This intermediate is then debenzylated through catalytic hydrogenation. The resulting 3-hydroxyazetidine serves as a versatile precursor for etherification. The final step is a Williamson ether synthesis, where the hydroxyl group is deprotonated with a base and reacted with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) to yield the target this compound.

Experimental Workflow: Synthesis of this compound

The following diagram outlines a validated, multi-step workflow for the synthesis of this compound, emphasizing the key transformations and intermediate stages.

Caption: Multi-step synthesis of this compound from commercial starting materials.

Applications in Medicinal Chemistry and Drug Development

The azetidine scaffold is a privileged structure in modern drug discovery.[1] Its incorporation into lead compounds can significantly improve metabolic stability, aqueous solubility, and binding affinity. This compound, as a functionalized building block, is integral to creating novel chemical entities across various therapeutic areas.

-

Central Nervous System (CNS) Agents: 3-alkoxy and 3-aryloxyazetidines have been investigated as high-affinity ligands for monoamine transporters, such as the dopamine (DAT) and serotonin (SERT) transporters.[8] The ability to tune selectivity between these transporters by modifying substituents on the azetidine core makes these compounds promising candidates for treating psychostimulant addiction and other neurological disorders.[8]

-

Oncology: The rigid azetidine ring is used to orient functional groups in a precise manner to interact with kinase active sites and protein-protein interfaces.[4] The development of potent and selective inhibitors often relies on such scaffolds to achieve desired pharmacological profiles.

-

Anti-inflammatory Agents: Baricitinib, a Janus kinase (JAK) inhibitor, features a substituted azetidine moiety, highlighting the scaffold's utility in developing treatments for inflammatory conditions.[7]

The diagram below illustrates the central role of the this compound scaffold in accessing diverse areas of pharmacological research.

Caption: Role of the this compound scaffold in diverse therapeutic applications.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount to ensure personnel safety. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar azetidine derivatives and general chemical safety principles provide a reliable guide.[9][10][11]

Hazard Identification and First Aid

-

Potential Hazards: Similar azetidine compounds may cause skin, eye, and respiratory irritation.[10][11] Ingestion may be harmful.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.[9][10]

-

Skin Contact: Remove all contaminated clothing and rinse the affected skin area thoroughly with water.[9][10]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[9][10]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][10]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[12] Ensure that safety showers and eyewash stations are readily accessible.[10]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them before use.[14]

-

Skin and Body Protection: Wear a lab coat or other impervious clothing to prevent skin contact.[13]

-

Respiratory Protection: If working with powders or aerosols, or if ventilation is inadequate, use a NIOSH-approved respirator.[9]

-

Storage

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.[13]

References

- SAFETY D

- 3-Methoxyazetidine | C4H9NO | CID 13401996. PubChem - NIH.

- 148644-09-1|3-Methoxyazetidine hydrochloride. BLD Pharm.

- 3-Methoxy-Azetidine Hydrochloride. ChemBK.

- Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. (2011).

- Synthetic method of 3-hydroxyazetidine hydrochloride.

- Safety D

- SAFETY D

- Safety D

- SAFETY D

- CAS 110925-17-2 3-Methoxy-azetidine. BOC Sciences.

- 3-Methoxyazetidine hydrochloride | C4H10ClNO | CID 22242858. PubChem.

- 3-Ethylazetidine hydrochloride | C5H12ClN | CID 118139500. PubChem - NIH.

- 3-METHOXY-AZETIDINE | 110925-17-2. ChemicalBook.

- 3-Hydroxyazetidine hydrochloride | 18621-18-6. ChemicalBook.

- Method for synthesizing 3-hydroxy-azetidinehydrochloride.

- Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. ScienceDirect.

- A green and facile synthesis of an industrially important quaternary heterocyclic intermedi

- azetidine. Organic Syntheses Procedure.

- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC - NIH.

- 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. (2013). NIH.

- Azetidines of pharmacological interest. (2021). PubMed.

- Synthetic Azetidines Could Help Simplify Drug Design. (2019). Technology Networks.

Sources

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 148644-09-1|3-Methoxyazetidine hydrochloride|BLD Pharm [bldpharm.com]

- 6. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 7. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemical.kao.com [chemical.kao.com]

- 10. chemscene.com [chemscene.com]

- 11. 3-Methoxyazetidine hydrochloride | C4H10ClNO | CID 22242858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of 3-Ethoxyazetidine from 3-Hydroxyazetidine

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of 3-ethoxyazetidine, a valuable building block in medicinal chemistry, starting from 3-hydroxyazetidine. The synthesis is strategically designed as a two-step process involving the protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by a Williamson ether synthesis to introduce the ethoxy moiety, and concluding with the deprotection of the Boc group. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a detailed experimental protocol but also a thorough discussion of the underlying chemical principles and the rationale behind the chosen synthetic strategy. The methodologies presented herein are robust and validated through analogous transformations reported in peer-reviewed literature, ensuring a high degree of scientific integrity and reproducibility.

Introduction: The Significance of this compound in Drug Discovery

Substituted azetidines are privileged scaffolds in modern medicinal chemistry, prized for their ability to impart favorable physicochemical properties to drug candidates, such as improved solubility, metabolic stability, and receptor binding affinity. Among these, this compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its incorporation into a lead compound can modulate lipophilicity and introduce a key hydrogen bond acceptor, making it a desirable fragment for molecular design and optimization.

The synthesis of this compound from the readily available precursor, 3-hydroxyazetidine, presents a key synthetic challenge: the selective O-alkylation of the hydroxyl group in the presence of a nucleophilic secondary amine. This guide outlines a robust and efficient two-step strategy to achieve this transformation, emphasizing experimental details and the chemical logic that underpins the chosen methodology.

Synthetic Strategy: A Two-Step Approach to this compound

The most effective route for the synthesis of this compound from 3-hydroxyazetidine involves a two-step sequence:

-

N-Protection: The secondary amine of 3-hydroxyazetidine is protected with a tert-butoxycarbonyl (Boc) group to prevent its undesired alkylation in the subsequent step.

-

Williamson Ether Synthesis: The hydroxyl group of N-Boc-3-hydroxyazetidine is converted to its corresponding ethoxy ether via a Williamson ether synthesis.

-

Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, this compound.

This strategy ensures high selectivity for O-alkylation and provides a reliable pathway to the desired product.

The Rationale for N-Protection

The azetidine nitrogen in 3-hydroxyazetidine is a secondary amine and, like the hydroxyl group, is nucleophilic. In the presence of an alkylating agent, competitive N-alkylation would lead to a mixture of products, complicating purification and reducing the yield of the desired this compound. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the azetidine nitrogen due to its stability under the basic conditions of the Williamson ether synthesis and its facile removal under acidic conditions that do not affect the newly formed ether linkage.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine)

This initial step involves the protection of the azetidine nitrogen of 3-hydroxyazetidine hydrochloride with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Reaction Scheme:

Detailed Protocol:

-

To a solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in a suitable solvent such as a mixture of dioxane and water, add a base such as sodium bicarbonate (2.5 eq).

-

Stir the mixture at room temperature until the starting material is fully dissolved.

-

Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.

-

Purify the crude product by column chromatography on silica gel to yield tert-butyl 3-hydroxyazetidine-1-carboxylate as a white solid.

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| 3-Hydroxyazetidine HCl | 1.0 | 109.55 |

| Di-tert-butyl dicarbonate | 1.1 | 218.25 |

| Sodium Bicarbonate | 2.5 | 84.01 |

Step 2: Synthesis of tert-Butyl this compound-1-carboxylate (N-Boc-3-ethoxyazetidine)

This step employs the Williamson ether synthesis to convert the hydroxyl group of N-Boc-3-hydroxyazetidine to an ethoxy group. This protocol is adapted from a reliable procedure for the synthesis of the analogous N-Boc-3-methoxyazetidine.[1]

Reaction Scheme:

Detailed Protocol:

-

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

-

Add ethyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring for completion by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl this compound-1-carboxylate.[1]

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| N-Boc-3-hydroxyazetidine | 1.0 | 173.21 |

| Sodium Hydride (60%) | 1.2 | 40.00 (as 100%) |

| Ethyl Iodide | 1.5 | 155.97 |

Step 3: Synthesis of this compound (Deprotection)

The final step involves the removal of the N-Boc protecting group using a strong acid, typically trifluoroacetic acid (TFA).

Reaction Scheme:

Detailed Protocol:

-

Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (10 eq) dropwise to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Carefully concentrate the filtrate under reduced pressure to obtain this compound. Due to its potential volatility, it is advisable to use the product in the next step without extensive purification or to purify by distillation under reduced pressure.

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| N-Boc-3-ethoxyazetidine | 1.0 | 201.26 |

| Trifluoroacetic Acid | 10 | 114.02 |

Mechanistic Insights and Workflow Visualization

Williamson Ether Synthesis Mechanism

The Williamson ether synthesis proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. In the case of N-Boc-3-ethoxyazetidine synthesis, the process is as follows:

-

Deprotonation: The strong base, sodium hydride, deprotonates the hydroxyl group of N-Boc-3-hydroxyazetidine to form a highly nucleophilic alkoxide.

-

Nucleophilic Attack: The resulting alkoxide attacks the electrophilic carbon of ethyl iodide in a backside attack, displacing the iodide leaving group.

This concerted mechanism results in the formation of the C-O ether bond. The use of a primary alkyl halide like ethyl iodide is crucial as it minimizes the competing E2 elimination reaction.

Caption: Synthetic Workflow for this compound.

Characterization and Purity Assessment

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compounds. The appearance of signals corresponding to the ethyl group (a triplet and a quartet in the ¹H NMR) and the disappearance of the hydroxyl proton signal are key indicators of a successful etherification.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the products.

-

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to monitor the progress of the reactions and to assess the purity of the isolated products.

Safety Considerations

-

Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. It should be handled with extreme care under an inert atmosphere and away from any sources of moisture.

-

Ethyl Iodide: Ethyl iodide is a lachrymator and should be handled in a well-ventilated fume hood.

-

Trifluoroacetic Acid (TFA): TFA is a corrosive acid and should be handled with appropriate personal protective equipment, including gloves and safety glasses.

-

Dichloromethane (DCM): Dichloromethane is a volatile and potentially carcinogenic solvent and should be used in a fume hood.

Conclusion

The synthesis of this compound from 3-hydroxyazetidine is a well-defined process that relies on the fundamental principles of amine protection and Williamson ether synthesis. By following the detailed protocols and understanding the underlying chemical rationale presented in this guide, researchers and drug development professionals can confidently and efficiently produce this valuable synthetic intermediate. The strategic use of a Boc protecting group is paramount to achieving high selectivity and yield. This guide provides a solid foundation for the synthesis and further derivatization of this compound in the pursuit of novel therapeutic agents.

References

Sources

spectroscopic data for 3-Ethoxyazetidine (¹H NMR, ¹³C NMR)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Ethoxyazetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Azetidine Scaffold in Modern Chemistry

The four-membered azetidine ring is a cornerstone of modern synthetic and medicinal chemistry. Its inherent ring strain and non-planar geometry provide a unique conformational constraint that chemists can exploit to optimize the biological activity and pharmacokinetic profiles of molecules. Substitution at the 3-position, as in this compound, introduces a key vector for chemical modification and property modulation.

Given the importance of this scaffold, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of organic molecules. This guide provides the predicted ¹H and ¹³C NMR spectral data for this compound, offering a reliable reference for scientists working on its synthesis or application. The predictions are grounded in data from structurally related compounds, including 3-methoxyazetidine and unsubstituted azetidine, ensuring a high degree of accuracy.[1][2]

Predicted Spectroscopic Data for this compound

The following spectral data are predicted for this compound in a standard deuterated solvent such as chloroform (CDCl₃). Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show distinct signals for the azetidine ring protons, the ethoxy group, and the amine proton. The diastereotopic nature of the protons on the C2 and C4 carbons of the azetidine ring, adjacent to the stereocenter at C3, is expected to result in complex splitting patterns.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.90 - 4.10 | Multiplet (m) | 1H | H-3 | Methine proton on the carbon bearing the electronegative oxygen atom. |

| ~3.60 - 3.80 | Multiplet (m) | 2H | H-2a, H-4a | Azetidine ring protons deshielded by the adjacent nitrogen atom. |

| ~3.50 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethoxy group, split by the neighboring methyl group. |

| ~3.10 - 3.30 | Multiplet (m) | 2H | H-2b, H-4b | Azetidine ring protons, distinct from H-2a/H-4a due to their stereochemical environment. |

| ~2.0 - 2.5 | Broad Singlet (br s) | 1H | NH | Exchangeable amine proton; its chemical shift can be highly variable. |

| ~1.20 | Triplet (t) | 3H | -O-CH₂-CH₃ | Methyl protons of the ethoxy group, split by the neighboring methylene group. |

Predicted ¹³C NMR Data

The carbon NMR spectrum provides a clear map of the carbon skeleton. The chemical shifts are heavily influenced by the electronegativity of the attached nitrogen and oxygen atoms.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~68 - 72 | C-3 | Methine carbon directly attached to the highly electronegative oxygen atom. |

| ~63 - 66 | -O-CH₂ -CH₃ | Methylene carbon of the ethoxy group, attached to oxygen. |

| ~50 - 54 | C-2, C-4 | Ring carbons adjacent to the nitrogen atom.[3] |

| ~15 - 17 | -O-CH₂-CH₃ | Methyl carbon of the ethoxy group. |

Workflow for Spectroscopic Characterization

The logical process for synthesizing and confirming the structure of a novel or uncharacterized compound like this compound involves a systematic workflow. This ensures that the identity and purity of the material are rigorously established before its use in further applications.

Caption: Relationship between Structure and NMR Features.

-

Electronegativity: The nitrogen and oxygen atoms are highly electronegative, meaning they withdraw electron density from adjacent protons and carbons. This "deshielding" effect causes their signals to appear at a higher chemical shift (further downfield). This is why the protons and carbons of the azetidine ring and those directly attached to the ether oxygen have the highest predicted chemical shifts. [4]

-

Spin-Spin Coupling: The signal for a given proton is split into multiple lines by the protons on adjacent carbons. The ethoxy group provides a classic example: the -O-CH₂- signal is split into a quartet by the three protons of the methyl group (n+1 = 3+1 = 4), and the -CH₃ signal is split into a triplet by the two protons of the methylene group (n+1 = 2+1 = 3).

-

Diastereotopicity: The azetidine ring is not planar. The presence of a substituent at the C3 position makes the two protons on C2 (and C4) chemically non-equivalent. One proton is cis to the ethoxy group, and the other is trans. This difference in their spatial environment means they will have different chemical shifts and will couple to each other, leading to more complex multiplets than simple triplets or doublets.

Conclusion

This guide provides a comprehensive and technically grounded prediction of the ¹H and ¹³C NMR spectra of this compound. By outlining the expected chemical shifts, multiplicities, and the rationale behind them, we offer a valuable resource for the unambiguous identification and characterization of this important chemical building block. The included standard operating protocols for data acquisition and processing further equip researchers with the tools necessary to generate high-quality, reliable data in their own laboratories, fostering scientific rigor and accelerating research and development efforts.

References

-

Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Retrieved from [Link]

-

Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]

-

SpectraBase. Azetidine [13C NMR] - Chemical Shifts. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Studylib. Table (3-3): 1H NMR and 13C NMR spectral for 3. Retrieved from [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0015063). Retrieved from [Link]

- Taha, Z. A. (2011). Synthesis and Characterization Of Some 3-Phenylthio/3-Phenoxyazetidine-2-One: Application of Two Dimensional NMR HMQC 1H-13C. National Journal of Chemistry, 41, 90-101.

- Taha, Z. A. (2011). Synthesis and characterization of 3-phenylthio/3-phenoxy-azetidine-2-one. Organic Chemistry: An Indian Journal, 7(4).

- National Center for Biotechnology Information. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1301725.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13401996, 3-Methoxyazetidine. Retrieved from [Link]

- Stoyanov, S., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(8), 114.

-

NP-MRD. 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0159701). Retrieved from [Link]

-

Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

- Merino-García, R., Hernández-Anzaldo, S., & Reyes-Ortega, Y. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of Visualized Experiments, (134), 57233.

- Singh, H., et al. (2004). 1,3,3-Trinitroazetidine (TNAZ), a melt-cast explosive: synthesis, characterization and thermal behaviour.

- National Center for Biotechnology Information. (2024). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Scientific Reports, 14, 141.

Sources

Foreword: The Strategic Importance of the Strained Azetidine Ring

An In-depth Technical Guide to the Mechanisms of Azetidine Ring Formation

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry.[1][2][3] Its unique combination of high ring strain (approx. 25.5 kcal/mol) and greater metabolic stability compared to its three-membered aziridine cousin makes it a compelling structural motif.[4][5] The incorporation of an azetidine ring can confer favorable pharmacokinetic properties upon a drug candidate, including improved aqueous solubility, reduced lipophilicity, and enhanced resistance to oxidative metabolism.[3][6] Furthermore, the inherent strain energy of the ring system renders it a versatile synthetic intermediate, primed for controlled ring-opening reactions.[1][4][5]

This guide provides an in-depth exploration of the core mechanistic pathways employed for the synthesis of the azetidine ring. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural descriptions to elucidate the underlying causality behind key synthetic strategies. We will examine the logic of experimental design, the self-validating nature of robust protocols, and the authoritative foundations of each mechanistic claim.

Intramolecular Cyclization: The Workhorse of Azetidine Synthesis

The most direct and widely utilized strategy for constructing the azetidine ring is through intramolecular nucleophilic substitution, forming a crucial C-N bond to close the four-membered ring.[7] This approach relies on a precursor molecule containing a nucleophilic nitrogen atom and an electrophilic carbon center positioned in a 1,3-relationship.

The SN2 Pathway: Mechanism and Experimental Causality

The archetypal mechanism involves an intramolecular SN2 reaction. The process is initiated by deprotonating the nitrogen nucleophile (typically an amine or sulfonamide) with a suitable base, which then attacks the γ-carbon, displacing a leaving group.

Mechanistic Rationale:

-

The Nucleophile: The nitrogen atom's nucleophilicity is paramount. While primary or secondary amines can be used, they often require strong bases. A common and effective strategy is to use an N-sulfonyl protected amine. The electron-withdrawing sulfonyl group increases the acidity of the N-H proton, allowing for the use of milder bases (e.g., K₂CO₃, NaH) for deprotonation.[5] This N-anion is a potent nucleophile for the subsequent cyclization.

-

The Leaving Group: The choice of leaving group (LG) is critical for an efficient SN2 reaction. Halides (I > Br > Cl) are effective, but sulfonate esters, such as tosylates (OTs), mesylates (OMs), and triflates (OTf), are often superior due to their exceptional ability to stabilize the developing negative charge in the transition state.[7]

-

Stereochemistry: As with all SN2 reactions, the cyclization proceeds with inversion of configuration at the electrophilic carbon center, a crucial consideration in the synthesis of chiral azetidines.

Caption: Intramolecular SN2 mechanism for azetidine formation.

Protocol: Synthesis of N-Tosyl-azetidine from 3-(Tosylamino)propan-1-ol

This protocol exemplifies the conversion of a readily available γ-amino alcohol to an azetidine through in-situ formation of a better leaving group.

Step 1: Tosylation of the Alcohol

-

Dissolve 3-(tosylamino)propan-1-ol (1.0 eq) in anhydrous pyridine (0.2 M) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor reaction completion by TLC.

Step 2: Base-Mediated Cyclization

-

Upon completion, cool the reaction mixture back to 0 °C.

-

Add a solution of sodium hydroxide (2.0 M aqueous solution, 3.0 eq) dropwise.

-

Stir vigorously at room temperature for 12-18 hours. The formation of the azetidine is typically observed as a precipitate or can be monitored by GC-MS.

-

Perform a standard aqueous workup followed by extraction with a suitable organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography or recrystallization to yield the desired N-tosyl-azetidine.

Causality Behind Protocol Choices:

-

Pyridine: Serves as both the solvent and the base to neutralize the HCl generated during the tosylation step.

-

Controlled Addition at 0 °C: The tosylation reaction is exothermic. Low-temperature addition prevents side reactions and ensures controlled formation of the desired tosylate intermediate.

-

NaOH for Cyclization: A strong base is required to deprotonate the N-H of the sulfonamide, generating the nucleophilic nitrogen anion that initiates the ring-closing SN2 reaction.

Variant: Intramolecular Aminolysis of Epoxides

A related and powerful method involves the intramolecular ring-opening of epoxides by a tethered amine.[7][8] The reaction is often catalyzed by a Lewis acid, which activates the epoxide towards nucleophilic attack. The key to forming the four-membered azetidine ring is ensuring the amine attacks at the C4 position of a cis-3,4-epoxy amine precursor (a 4-exo-tet cyclization).[7][8]

[2+2] Photocycloadditions: The Aza Paternò–Büchi Reaction

The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò–Büchi reaction, is an elegant and highly atom-economical method for synthesizing functionalized azetidines.[9][10][11][12]

Mechanism: Triplet Energy Transfer and Biradical Intermediates

The reaction is typically not a concerted process. The prevailing mechanism involves the photochemical excitation of the imine (or an imine surrogate like an oxime) to its triplet excited state.[6][10] This is often achieved through direct UV irradiation or, more recently and advantageously, via visible-light-mediated triplet energy transfer from a photocatalyst.[4][13][14]

Mechanistic Steps:

-

Excitation: The photocatalyst (e.g., an Iridium complex) absorbs visible light and is promoted to an excited state.

-

Energy Transfer: The excited photocatalyst transfers its energy to the imine/oxime substrate, promoting it to a long-lived triplet state.

-

C-C Bond Formation: The triplet-state imine reacts with the alkene to form a 1,4-biradical intermediate. This step determines the regioselectivity of the reaction.

-

Intersystem Crossing (ISC) & C-N Bond Formation: The biradical undergoes intersystem crossing from the triplet to the singlet state, followed by rapid spin-allowed ring closure to form the azetidine ring.[6]

Causality and Overcoming Challenges:

-

The Imine Problem: A major challenge with acyclic imines is their tendency to undergo rapid E/Z isomerization upon excitation, a non-productive relaxation pathway that competes with the desired cycloaddition.[10][11][12]

-

The Solution: This challenge is often overcome by using cyclic imines, which are constrained from isomerizing, or by employing specific substrates like 2-isoxazoline carboxylates, which serve as effective oxime precursors that are highly receptive to triplet energy transfer and subsequent cycloaddition.[4][13][14] Visible-light photocatalysis provides a milder and more selective method for generating the reactive triplet state compared to high-energy UV light.[13][14]

Caption: Mechanism of the visible-light-mediated aza Paternò–Büchi reaction.

Ring Contraction and Expansion Strategies

While less common than the first two approaches, rearranging larger or smaller rings provides mechanistically distinct and powerful entries into the azetidine core.

Ring Contraction of α-Halo Pyrrolidinones

A robust method for synthesizing α-carbonylated N-sulfonylazetidines involves the ring contraction of α-bromo N-sulfonylpyrrolidinones.[15][16][17]

Proposed Mechanism: The reaction is thought to proceed via a nucleophilic addition-ring opening-ring closing cascade.[4]

-

Nucleophilic Addition: A nucleophile (e.g., an alcohol or amine) attacks the activated amide carbonyl of the N-sulfonylpyrrolidinone.

-

Ring Opening: The tetrahedral intermediate collapses, cleaving the N-C(O) bond to form a linear intermediate containing a γ-amido anion and an α-bromocarbonyl moiety.

-

Intramolecular SN2 Cyclization: The newly formed amide anion attacks the carbon bearing the bromine atom in an intramolecular SN2 fashion, displacing the bromide and forming the four-membered azetidine ring.[4]

Causality of Reagents:

-

N-Sulfonyl Group: This group is essential. It enhances the electrophilicity of the amide carbonyl, making it susceptible to nucleophilic attack, and stabilizes the subsequent amide anion intermediate.[15]

-

Base (e.g., K₂CO₃): The base facilitates the initial nucleophilic addition and promotes the final ring-closing step.[4][15][16]

Caption: Key stages in the ring contraction of a pyrrolidinone to an azetidine.

Ring Expansion of Aziridines

The expansion of three-membered aziridines to four-membered azetidines is driven by the release of ring strain. A common method involves the reaction of N-sulfonylaziridines with dimethylsulfoxonium methylide.[17] More recently, transition-metal-catalyzed rearrangements of functionalized aziridines, such as the gold-catalyzed cyclization of propargylic aziridines, have been developed.[18] These methods provide novel pathways to highly substituted azetidines.

Comparative Summary of Core Mechanisms

| Method | Key Precursors | Typical Reagents/Conditions | Mechanistic Hallmark | Advantages | Limitations |

| Intramolecular Cyclization | γ-Amino alcohols, γ-amino halides | Base (e.g., NaOH, K₂CO₃), Sulfonyl chlorides (TsCl, MsCl) | Intramolecular SN2 reaction | Reliable, high-yielding, good substrate scope, well-established. | Requires pre-functionalized linear precursors. |

| [2+2] Photocycloaddition | Imines, oximes, alkenes | UV light or Visible light + Photocatalyst (e.g., Ir complex) | Triplet-state imine addition to alkene via biradical intermediate | Atom economical, rapid access to complex scaffolds.[12][13] | Substrate scope can be limited, E/Z isomerization of acyclic imines is a challenge.[10] |

| Ring Contraction | α-Halo-N-sulfonyl-pyrrolidinones | Nucleophile (e.g., MeOH), Base (K₂CO₃) | Nucleophilic addition-elimination followed by intramolecular SN2 | Access to unique α-functionalized azetidines. | Requires specific multi-functionalized starting materials. |

| Ring Expansion | Aziridines | Ylides, Transition metal catalysts (e.g., Au, Rh) | Strain-release driven rearrangement | Novel disconnections, access to complex substitution patterns. | Can be substrate-specific, may require precious metal catalysts. |

Conclusion

The synthesis of the azetidine ring is a dynamic field of research, driven by the increasing importance of this scaffold in drug discovery. While classical intramolecular cyclizations remain a robust and reliable method, modern photochemical and transition-metal-catalyzed approaches have opened new avenues to previously inaccessible structures. Understanding the core mechanisms—the intramolecular SN2 reaction, the triplet-mediated photocycloaddition, and strain-driven rearrangements—is fundamental for any scientist aiming to design and execute the synthesis of novel azetidine-containing molecules. The continued development of these and other new methodologies will undoubtedly expand the synthetic chemist's toolkit, enabling the creation of the next generation of innovative therapeutics.

References

- 1. api.pageplace.de [api.pageplace.de]

- 2. Synthesis of Azetidines [manu56.magtech.com.cn]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 6. Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01017K [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. communities.springernature.com [communities.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Robust synthesis of N-sulfonylazetidine building blocks via ring contraction of α-bromo N-sulfonylpyrrolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Azetidine synthesis [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

The Advent and Evolution of 3-Substituted Azetidines: A Technical Guide

Abstract

The four-membered nitrogen-containing heterocycle, azetidine, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its unique conformational constraints, ability to impart favorable physicochemical properties, and role as a versatile bioisostere have driven significant interest in its synthesis and application.[1][2] This technical guide provides an in-depth exploration of the discovery and historical development of 3-substituted azetidines, detailing key synthetic methodologies, experimental protocols, and their impact on drug discovery.

Introduction: The Rise of a Strained Scaffold

Initially overshadowed by the chemistry of its more famous derivative, the β-lactam ring of penicillin, the azetidine core has carved out its own significant niche in drug design.[1] The inherent ring strain of the four-membered ring, once a synthetic challenge, is now exploited to create molecules with rigid conformations and fewer rotatable bonds, often leading to improved metabolic stability and target affinity.[1][3] Furthermore, 3-substituted azetidines serve as valuable bioisosteres for more common functionalities, offering a pathway to novel chemical space with enhanced properties such as solubility and reduced lipophilicity.[1][4] Their incorporation into marketed drugs highlights their therapeutic potential.[1] This guide traces the historical progression of synthetic strategies for 3-substituted azetidines, from classical cyclization reactions to modern, highly efficient methodologies.[1][5]

Early Synthetic Strategies: Laying the Foundation

The synthesis of the strained azetidine ring has historically been a challenging endeavor.[1][6] Early and classical methods primarily relied on intramolecular cyclization reactions of 1,3-difunctionalized open-chain precursors.[1][7]

Intramolecular Cyclization of γ-Amino Halides and Alcohols

The most traditional approach to azetidine synthesis involves the intramolecular nucleophilic substitution of a leaving group (such as a halide or tosylate) on a γ-carbon by an amino group.[7] While conceptually straightforward, this method often suffers from competing elimination reactions and the high activation energy associated with forming a four-membered ring.[7]

Conceptual Workflow: Classical Intramolecular Cyclization

Caption: General scheme of the Aza Paternò-Büchi reaction.

The Staudinger synthesis involves the [2+2] cycloaddition of a ketene and an imine to form a β-lactam (azetidin-2-one). [8]While this method primarily yields 2-oxo-azetidines, these intermediates can be subsequently reduced to afford the corresponding azetidines. The reaction typically proceeds through a zwitterionic intermediate, followed by conrotatory electrocyclization. [8]

Ring Expansion and Rearrangement Reactions

Ring expansion strategies provide an alternative pathway to azetidines, often starting from more readily available smaller rings like aziridines. [9][10]

The reaction of rhodium-bound carbenes with strained methylene aziridines can lead to a formal [3+1] ring expansion, yielding highly substituted methylene azetidines with excellent stereoselectivity. [9]This process is thought to proceed through an aziridinium ylide intermediate, followed by a ring-opening/ring-closing cascade. [9]

Engineered enzymes, such as variants of cytochrome P450, have been shown to catalyze the enantioselective one-carbon ring expansion of aziridines to azetidines via a-[7][11]Stevens rearrangement. [10]This biocatalytic approach offers exceptional stereocontrol. [10]

C-H Functionalization Strategies

Direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis, and its application to azetidine synthesis is a significant advancement.

Palladium-catalyzed intramolecular amination of C(sp³)–H bonds allows for the direct formation of the azetidine ring from an acyclic amine precursor. [3][12]This method often utilizes a directing group to achieve high regioselectivity. [12]The key step involves a reductive elimination from a Pd(IV) intermediate. [3] Key Mechanistic Step: Pd-Catalyzed C-H Amination

Caption: Simplified workflow of Pd-catalyzed C-H amination for azetidine synthesis.

Recent advances have enabled the undirected borylation of C(sp³)–H bonds in strained rings, including azetidines. [13]This allows for the late-stage functionalization of the azetidine core, providing access to a wider range of derivatives. [13]

Synthesis of Azetidin-3-ones: Key Intermediates

Azetidin-3-ones are versatile intermediates for the synthesis of various 3-substituted azetidines. [14][15][16]

Gold-Catalyzed Intermolecular Oxidation of Alkynes

A flexible and stereoselective synthesis of chiral azetidin-3-ones has been developed using a gold-catalyzed intermolecular oxidation of N-propargylsulfonamides. [14]This method generates a reactive α-oxo gold carbene intermediate, which then undergoes intramolecular N-H insertion. [14]

Oxidative Allene Amination

A regioselective aziridination of silyl-substituted homoallenic sulfamates can produce bicyclic methyleneaziridines. [15][16]Subsequent oxidation initiates a rearrangement to form densely functionalized, fused azetidin-3-ones. [15][16]

Applications in Medicinal Chemistry

The unique properties of the azetidine ring have made it a valuable scaffold in drug discovery. [2][17][18]

Bioisosteric Replacement

Azetidines are frequently used as bioisosteres for other cyclic and acyclic moieties. [2][4][17][19]This strategy can lead to improved pharmacokinetic profiles, such as enhanced solubility and metabolic stability. [1][2]For example, aza-azetidines can serve as bioisosteres for piperazines, and indole-azetidines can replace tryptamines. [17]

Therapeutic Applications

Numerous 3-substituted azetidine derivatives have shown promising biological activity. [20][21][22]They have been investigated as triple reuptake inhibitors for the treatment of depression, as well as potent and selective STAT3 inhibitors for cancer therapy. [20][21][22][23] Table 1: Comparison of Key Synthetic Methodologies for 3-Substituted Azetidines

| Methodology | Key Features | Advantages | Limitations |

| Intramolecular Cyclization | Classical approach using γ-amino halides/alcohols. [7] | Conceptually simple. | Prone to side reactions, harsh conditions. [7] |

| Aza Paternò-Büchi Reaction | [2+2] photocycloaddition of imines and alkenes. [11][24] | High efficiency, atom economy. | Can require photochemical expertise. [11] |

| Ring Expansion of Aziridines | [3+1] or biocatalytic one-carbon expansion. [9][10] | Access to diverse substitution patterns, high stereocontrol. [9][10] | Requires pre-functionalized aziridines. |

| Pd-Catalyzed C-H Amination | Direct C-N bond formation via C-H activation. [3][12] | High regioselectivity, functional group tolerance. [3][12] | Often requires a directing group. [12] |

Experimental Protocols

General Procedure for the Synthesis of 3-Substituted Azetidines via Alkylation of 1-Boc-azetidin-3-ol

This protocol is a representative example of functionalizing a pre-existing azetidine core.

-

To a solution of 1-Boc-azetidin-3-ol in a suitable solvent (e.g., THF), add a base (e.g., NaH) at 0 °C.

-

Stir the mixture for a specified time (e.g., 30 minutes) at the same temperature.

-

Add the desired alkylating agent (e.g., an alkyl halide).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the desired 3-substituted azetidine.

Note: This is a generalized procedure and specific conditions may vary depending on the substrate and reagents used.

Gold-Catalyzed Synthesis of Chiral Azetidin-3-ones

This protocol is adapted from a reported gold-catalyzed oxidative cyclization. [14]

-

To a solution of the chiral N-propargylsulfonamide in a suitable solvent (e.g., DCE), add a gold(I) catalyst (e.g., [AuCl(IPr)]) and a silver salt cocatalyst (e.g., AgOTf).

-

Add an oxidant (e.g., a pyridine N-oxide) to the reaction mixture.

-

Stir the reaction at a specified temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC).

-

Cool the reaction to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the enantioenriched azetidin-3-one.

Conclusion and Future Outlook

The field of 3-substituted azetidine synthesis has evolved significantly from its early beginnings. The development of modern synthetic methods, including cycloadditions, ring expansions, and C-H functionalization, has provided medicinal chemists with a powerful arsenal of tools to access these valuable scaffolds. The continued exploration of novel catalytic systems and the application of biocatalysis are expected to further expand the synthetic accessibility and utility of 3-substituted azetidines. As our understanding of the unique physicochemical and biological properties of these strained heterocycles grows, so too will their impact on the discovery of new and improved therapeutics.

References

- Review of 3-substituted azetidine synthesis methods. Benchchem. [URL: https://www.benchchem.com/blog/3-substituted-azetidine-synthesis-methods]

- Synthesis of azetidines by aza Paternò–Büchi reactions. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6039474/]

- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [URL: https://www.mdpi.com/1420-3049/28/11/4412]

- A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5568478/]

- Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. University of Michigan. [URL: https://schindlerlab.chem.lsa.umich.edu/research/synthesis-of-azetidines-via-visible-light-mediated-intermolecular-22-photocycloadditions/]

- . Benchchem. [URL: https://www.benchchem.com/blog/the-advent-and-evolution-of-3-substituted-azetidines-a-technical-guide]

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00318f]

- (PDF) Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. [URL: https://www.researchgate.

- A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4018260/]

- Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.9b00388]

- Examples of azetidine‐based bioisosters. ResearchGate. [URL: https://www.researchgate.net/figure/Examples-of-azetidine-based-bioisosters-27_fig1_370845558]

- Synthesis of Azetidines by Ring Opening and Closing of Cyclopropanes. Thieme. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0036-1589762]

-

Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective-[7][11]Stevens Rearrangement. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8816223/]

- Oxidative Allene Amination for the Synthesis of azetidin-3-ones. National Institutes of Health. [URL: https://pubmed.ncbi.nlm.nih.gov/26387687/]

- Background and conceptual design a Aza-azetidine bioisostere of... ResearchGate. [URL: https://www.researchgate.net/figure/Background-and-conceptual-design-a-Aza-azetidine-bioisostere-of-piperazine-b_fig1_359301984]

- Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm3008294]

- Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4701577/]

- Building Blocks for Bioisosteric Replacement in Medicinal Chemistry. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/support-download/product-topics/building-blocks-for-bioisosteric-replacement-in-medicinal-chemistry]

- Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [URL: https://www.researchgate.net/publication/371663071_Recent_progress_in_synthesis_of_3-functionalized_azetidines]

- Synthesis of Azetidines. Chinese Journal of Organic Chemistry. [URL: http://sioc-journal.cn/Jwk_yjhx/EN/10.6023/cjoc201801026]

- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c02058]

- Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. National Institutes of Health. [URL: https://pubmed.ncbi.nlm.nih.gov/22938049/]

- Recent advances in synthetic facets of immensely reactive azetidines. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra08884a]

- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health. [URL: https://pubmed.ncbi.nlm.nih.gov/33351610/]

- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01705]

- Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [URL: https://www.scripps.edu/baran/wp-content/uploads/2020/11/Bioisosteres-v2-1.pdf]

- Biologically important 3-substituted azetidines. ResearchGate. [URL: https://www.researchgate.net/figure/Biologically-important-3-substituted-azetidines_fig2_371663071]

- Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.4c02283]

- Modular access to functionalized azetidines via electrophilic azetidinylation. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/qo/d3qo01198a]

- Construction of aziridine, azetidine, indole and quinoline-like heterocycles via Pd-mediated C–H activation/annulation strategies. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d1ob02146j]

- Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jacs.5b10313]

- The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. Benchchem. [URL: https://www.benchchem.com/blog/the-discovery-and-synthesis-of-substituted-azetidine-derivatives-a-technical-guide-for-drug-development-professionals]

- Azetidine synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/amines/azetidines.shtm]

- A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.4c01476]

- Azetidine Synthesis. Google Books. [URL: https://books.google.com/books?id=05juzwEACAAJ]

- An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/659695d312f6a735f4220556]

- Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/20/132]

- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [URL: https://www.jmchemsci.com/article_149581.html]

- Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München. [URL: https://edoc.ub.uni-muenchen.de/33423/]

- Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature. [URL: https://www.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Synthesis of Azetidines [manu56.magtech.com.cn]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective [1,2]-Stevens Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oxidative allene amination for the synthesis of azetidin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Oxidative Allene Amination for the Synthesis of Azetidin-3-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. baranlab.org [baranlab.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

thermodynamic stability of the 3-Ethoxyazetidine ring structure

An In-Depth Technical Guide to the Thermodynamic Stability of the 3-Ethoxyazetidine Ring Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold is a privileged motif in medicinal chemistry, prized for its ability to impart desirable physicochemical properties and unique three-dimensional topologies to drug candidates.[1] Substitution at the 3-position offers a powerful vector for modulating biological activity and optimizing pharmacokinetic profiles. This guide provides a detailed technical analysis of the thermodynamic stability of the this compound ring structure. We will delve into the theoretical underpinnings of its stability, focusing on the interplay of ring strain with the electronic and steric effects of the 3-ethoxy substituent. Furthermore, this document outlines robust experimental and computational protocols for the quantitative assessment of these thermodynamic parameters, offering a framework for researchers in drug discovery and chemical synthesis.

The Azetidine Ring: A Balance of Stability and Reactivity

Four-membered nitrogen-containing heterocycles, such as azetidines, occupy a unique space in chemical reactivity and stability. Their behavior is largely dictated by a significant degree of ring strain, a consequence of deviations from ideal bond angles and torsional strain from eclipsing interactions.[2] The ring strain of the parent azetidine is approximately 25.4 kcal/mol, which is intermediate between the highly reactive aziridines (~27.7 kcal/mol) and the more stable, five-membered pyrrolidines (~5.4 kcal/mol).[3] This moderate ring strain makes the azetidine ring stable enough for facile handling and incorporation into complex molecules, yet sufficiently activated for unique, strain-driven chemical transformations.[3]

The stability of the azetidine ring can be significantly influenced by the nature and position of substituents. Undesired stability issues can arise, leading to decomposition pathways such as acid-mediated intramolecular ring-opening.[4] Therefore, a thorough understanding of the thermodynamic stability of substituted azetidines, like this compound, is crucial for their effective application in drug design and development.

The Influence of the 3-Ethoxy Substituent on Azetidine Stability

The introduction of an ethoxy group at the 3-position of the azetidine ring introduces a new set of electronic and steric factors that modulate its overall thermodynamic stability.

Electronic Effects

The oxygen atom of the ethoxy group is electronegative and can exert a significant inductive effect. This electron-withdrawing effect can influence the electron density distribution within the azetidine ring, potentially impacting bond strengths and the overall ring strain. The lone pairs on the oxygen atom can also participate in intramolecular interactions, further influencing the conformational preferences and stability of the ring.

Steric and Conformational Effects

The ethoxy group is sterically more demanding than a simple hydrogen atom. This steric bulk will influence the conformational preferences of the azetidine ring. The azetidine ring is not perfectly planar and can adopt a puckered conformation to alleviate some torsional strain.[5] The presence of a substituent at the 3-position will favor specific puckered conformations to minimize steric clashes. The conformational analysis of substituted azetidines is crucial for understanding their reactivity and interactions with biological targets.

The interplay between these electronic and steric factors will determine the overall thermodynamic stability of this compound. A quantitative assessment of these effects requires the application of both experimental and computational methodologies.

Experimental Determination of Thermodynamic Stability

The primary experimental method for quantifying the thermodynamic stability of a cyclic compound is through the measurement of its heat of combustion using bomb calorimetry.[6][7] The strain energy is then determined by comparing this value to that of a hypothetical strain-free reference compound.[8]

Experimental Protocol: Bomb Calorimetry

Objective: To determine the standard enthalpy of combustion (ΔH°c) of this compound.

Materials:

-

This compound (high purity)

-

Benzoic acid (standard for calibration)

-

Oxygen (high purity)

-

Bomb calorimeter

-

Ignition wire

-

Crucible

-

Distilled water

Methodology:

-

Calorimeter Calibration:

-

A known mass of benzoic acid is placed in the crucible.

-

The crucible is placed in the bomb, and the ignition wire is connected.

-

A small, known amount of distilled water is added to the bomb to saturate the atmosphere.

-

The bomb is sealed and filled with high-purity oxygen to a pressure of approximately 30 atm.

-

The bomb is placed in the calorimeter, which is filled with a known mass of water.

-

The initial temperature is recorded.

-

The sample is ignited, and the temperature change is monitored until a stable final temperature is reached.

-

The heat capacity of the calorimeter is calculated from the known enthalpy of combustion of benzoic acid and the observed temperature change.

-

-

Combustion of this compound:

-

A known mass of this compound is placed in the crucible.

-

The procedure is repeated as described for the calibration with benzoic acid.

-

-

Data Analysis:

-

The heat released during the combustion of this compound is calculated using the heat capacity of the calorimeter and the observed temperature change.

-

Corrections are made for the heat of formation of nitric acid (from the nitrogen in the sample) and any unburned carbon.

-

The standard enthalpy of combustion (ΔH°c) per mole of this compound is calculated.

-

Calculation of Ring Strain Energy

The ring strain energy (RSE) is calculated by comparing the experimental enthalpy of formation (ΔH°f), derived from the enthalpy of combustion, with a theoretical strain-free enthalpy of formation. The strain-free value can be estimated using group additivity methods.[9]

Workflow for Experimental Determination of Ring Strain Energy:

Caption: Experimental workflow for determining the ring strain energy of this compound.

Computational Analysis of Thermodynamic Stability

Computational chemistry provides a powerful toolkit for investigating the thermodynamic properties of molecules, offering insights that can be complementary to experimental data.[10] Density Functional Theory (DFT) and other high-level ab initio methods can be employed to calculate the energies of different conformations and to estimate the ring strain energy.[11]

Computational Protocol: DFT Calculations

Objective: To computationally determine the conformational energies and ring strain energy of this compound.

Methodology:

-

Conformational Search:

-

A systematic or stochastic conformational search is performed to identify all low-energy conformers of this compound.

-

-

Geometry Optimization and Frequency Calculation:

-

The geometry of each identified conformer is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

-

Frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

-

Single-Point Energy Calculations:

-

To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set.

-

-

Ring Strain Energy Calculation:

-

The ring strain energy is calculated using a homodesmotic or isodesmic reaction scheme.[9] These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations.

Example of a Homodesmotic Reaction: this compound + 2 CH₃CH₃ + CH₃NHCH₃ + CH₃OCH₃ → CH₃CH₂NHCH₃ + CH₃CH₂OCH₃ + CH₃CH₂CH₂NH₂ + CH₃CH₂OCH₂CH₃

-

Workflow for Computational Analysis of Thermodynamic Stability:

Caption: Computational workflow for determining the thermodynamic stability of this compound.

Spectroscopic Characterization

While not a direct measure of thermodynamic stability, spectroscopic techniques are essential for confirming the structure and purity of this compound, which is a prerequisite for any thermodynamic study.

Predicted Spectroscopic Data

Due to the limited availability of experimental data for this compound, the following are predicted spectroscopic data based on the analysis of structurally similar compounds.[12]

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.6-3.8 | m | 1H | H-3 |

| ~3.4-3.6 | q | 2H | O-CH₂-CH₃ |

| ~3.2-3.4 | m | 4H | H-2, H-4 |

| ~1.9-2.2 | br s | 1H | NH |

| ~1.1-1.3 | t | 3H | O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~65-70 | C-3 |

| ~60-65 | O-CH₂-CH₃ |

| ~45-50 | C-2, C-4 |

| ~15-20 | O-CH₂-CH₃ |

Conclusion

The thermodynamic stability of the this compound ring is a complex interplay of inherent ring strain and the electronic and steric contributions of the 3-ethoxy substituent. A comprehensive understanding of this stability is paramount for the rational design of novel therapeutics and functional materials. This guide has provided a theoretical framework for understanding the factors governing the stability of this compound and has outlined detailed experimental and computational protocols for its quantitative assessment. By employing these methodologies, researchers can gain valuable insights into the properties of this important heterocyclic scaffold, thereby accelerating the development of new and improved chemical entities.

References

-

Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methoxyazetidine. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methoxyazetidine hydrochloride. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Ethylazetidine hydrochloride. PubChem Compound Database. [Link]

-

Chemistry Stack Exchange. (2024). Experimental determination of ring strain energy. [Link]

-

Royal Society of Chemistry. (n.d.). On the ring-opening of substituted cyclobutene to benzocyclobutene: analysis of π delocalization, hyperconjugation, and ring strain. [Link]

-

Swarthmore College. (2020). A Procedure For Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, With Application To 66 Molecules. [Link]

-

American Chemical Society. (1998). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society. [Link]

-

ResearchGate. (2025). Thermodynamic study on six tricyclic nitrogen heterocyclic compounds by thermal analysis and effusion techniques. [Link]

-

National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. [Link]

-

ResearchGate. (n.d.). A. General synthetic route for accessing azetidines via intermolecular... [Link]

-

ElectronicsAndBooks. (n.d.). Conformational Analysis of Fused-Ring l,%-Diazetidines by Carbon-13 Nuclear Magnetic Resonance Spectroscopy. [Link]

-

MDPI. (2023). Thermodynamic Properties of 3- and 4-Ethoxyacetanilides between 80 and 480 K. [Link]

-

Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

-

Western Kentucky University. (n.d.). Computational Analysis of the Stereoselective Synthesis of Substituted Pyrrolidines. [Link]

-

National Center for Biotechnology Information. (2023). Thermodynamic Properties of 3- and 4-Ethoxyacetanilides between 80 and 480 K. PubMed. [Link]

-

Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]

-

PlumX. (n.d.). Recent advances in the synthesis of azetidines. [Link]

-

BioPchem. (n.d.). Thermodynamic Data & Tables. [Link]

-

ResearchGate. (n.d.). Using Ring Strain to Control 4π-Electrocyclization Reactions: Torquoselectivity in Ring-Closing of Medium-Ring Dienes and Ring-Opening of Bicyclic Cyclobutenes. [Link]

-

ResearchGate. (n.d.). Conventional strain energy estimates for cyclopropane (eq. 1) and... [Link]

-

Wikipedia. (n.d.). Ring strain. [Link]

-

Indian Academy of Sciences. (2011). Conformational analysis of the oxazolidine and tetrahydro-1,3-oxazine ring of C20-diterpenoid alkaloid derivatives. [Link]

-

American Chemical Society. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega. [Link]

-

University of Maine. (n.d.). Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. [Link]

-

Wiley Online Library. (n.d.). Conformational Analysis of Molecules in Excited States. [Link]

-

MDPI. (n.d.). Sulfur-Nitrogen Heterocycles. [Link]

-

ResearchGate. (2025). (PDF) Conformational Analysis of 3-Methyltetrahydro-1,3-oxazine. [Link]

-

OpenOChem Learn. (n.d.). Conformational Analysis. [Link]

-

Royal Society of Chemistry. (2015). Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles as radical acceptors. Chemical Society Reviews. [Link]

-

WebAssign. (n.d.). Thermodynamic Data at 1 atm and 25°C*. [Link]

-

National Center for Biotechnology Information. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. PMC. [Link]

Sources

- 1. PlumX [plu.mx]

- 2. Ring strain - Wikipedia [en.wikipedia.org]